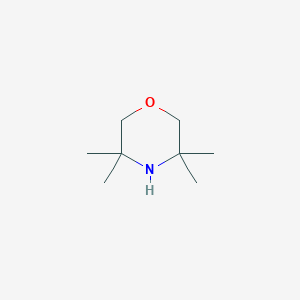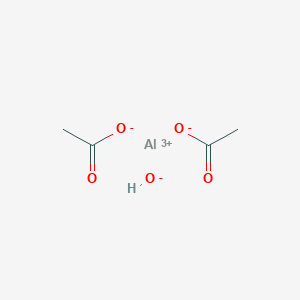
Aluminum subacetate
Descripción general
Descripción
Aluminum subacetate is an aluminum salt of acetic acid . It has the molecular formula C4H8AlO5 . It is used as an antiseptic . It is also used to prevent infection and treat irritation around the rectum .
Synthesis Analysis
Aluminum Subacetate Topical Solution can be prepared using Aluminum Sulfate, Acetic Acid, and Calcium Carbonate . The Aluminum Sulfate is dissolved in cold water, the solution is filtered, and the Calcium Carbonate is added gradually with constant stirring. Then the Acetic Acid is slowly added, the mixture is mixed, and set aside for 24 hours. The product is then filtered, and the magma on the filter is washed with small portions of cold water until the total filtrate measures 1000 mL .Molecular Structure Analysis
The molecular weight of Aluminum subacetate is 163.08 g/mol . The InChI string isInChI=1S/2C2H4O2.Al.H2O/c2*1-2 (3)4;;/h2*1H3, (H,3,4);;1H2/q;;+2;/p-2 . The Canonical SMILES is CC(=O)O[Al]OC(=O)C.O . Chemical Reactions Analysis
Aluminum compounds have been found to be used in various catalytic reactions, including hydroboration, hydroamination, copolymerization and CO2 insertion reactions, hydrosilylation, and hydroacetylenation of carbodiimides . Aluminum ions can form precipitates with strong bases such as NaOH .Aplicaciones Científicas De Investigación
Lightweight Materials
Aluminum and its related materials possess lighter weight, considerable strength, more corrosion resistance, and ductility . This makes Aluminum subacetate a promising candidate for the development of lightweight materials with enhanced properties suitable for various engineering applications .
Green Catalysts
Aluminum nanoparticles, which can be derived from Aluminum subacetate, have been found to have tunable catalytic properties . These nanoparticles can be used as catalysts to unlock pathways for chemical reactions to unfold at faster and more efficient rates .
Plasmonic Photocatalysis
Aluminum nanoparticles can function as a nanoscale optical antenna, making them a promising catalyst for light-based reactions . This property can be harnessed for plasmonic photocatalysis reactions such as the decomposition of dangerous chemical warfare agents and efficient production of commodity chemicals .
Construction Field
The use of aluminum alloys, which can be produced from Aluminum subacetate, is increasing in the construction field . This is due to their light weight, strength, and corrosion resistance .
Transportation Industries
Aluminum alloys are also being increasingly used in transportation industries . Their light weight and strength make them ideal for applications where weight reduction is crucial .
Packaging Purposes
Aluminum subacetate can be used in the production of aluminum alloys that are suitable for packaging purposes . These alloys offer the advantage of being lightweight and corrosion-resistant .
Automotive, Defence, and Aircraft Sectors
Aluminum subacetate can be used in the production of high-strength alloys for the automotive, defence, and aircraft sectors . These sectors require materials that are strong, lightweight, and corrosion-resistant .
Electrical Sectors
Aluminum subacetate can also be used in the electrical sectors . Aluminum and its related materials are ductile, making them suitable for applications that require flexibility, such as wiring .
Safety and Hazards
Direcciones Futuras
Research on aluminum compounds, including Aluminum subacetate, continues to be active as new alloys are developed and existing alloys are altered for improved properties and performance . The development of cell status prediction and fault diagnosis will be the primary future development direction .
Relevant Papers There are several papers relevant to Aluminum subacetate. One paper discusses the hydrolysis process of Aluminum subacetate . Another paper presents two datasets on aluminum alloy compositions and mechanical properties extracted from academic literature and US patents .
Mecanismo De Acción
Target of Action
Aluminum subacetate, also known as basic aluminum acetate, primarily targets the skin and mucous membranes . It is used to prevent infection and treat irritation around the rectum .
Mode of Action
Aluminum subacetate acts as an astringent . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied . This action can help to reduce inflammation and irritation.
Biochemical Pathways
Aluminum responsive proteins are associated with starch, sucrose, and other carbohydrate metabolic pathways
Pharmacokinetics
It is generally understood that aluminum compounds have poor absorption and are largely excreted unchanged in the urine
Result of Action
The primary result of aluminum subacetate’s action is the reduction of irritation and prevention of infection in the area of application . By acting as an astringent, it can help to reduce inflammation and irritation, providing relief for conditions such as hemorrhoids, post-operative pain, proctitis, pruritus ani, and mild anal fissures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of aluminum subacetate. For example, the solubility of aluminum, as with other metals, is highly pH dependent, which increases when pH decreases Therefore, the pH of the environment in which aluminum subacetate is used can affect its solubility and, consequently, its bioavailability and efficacy
Propiedades
InChI |
InChI=1S/2C2H4O2.Al.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPIJWYTYJJCFU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Al]OC(=O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8AlO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044552 | |
| Record name | Aluminum hydroxide acetate (1:1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White precipitate or solid; Soluble in water when freshly prepared; [Merck Index] White powder; | |
| Record name | Aluminum subacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11793 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Aluminum subacetate | |
CAS RN |
142-03-0 | |
| Record name | Aluminum subacetate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum hydroxide acetate (1:1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(acetato-O)hydroxyaluminium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the established applications of aluminum subacetate in a clinical setting?
A1: Aluminum subacetate, also known as Burow's solution, has been traditionally utilized in the treatment of otitis externa and chronic suppurative otitis media due to its antibacterial and anti-edematous properties [, ]. Research suggests that aluminum subacetate exhibits antibacterial activity against a range of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) commonly found in chronic suppurative otitis media [].
Q2: Does aluminum subacetate possess any catalytic properties, and if so, what are the applications?
A4: Research indicates that aluminum subacetate, specifically its hydrolysis product γ-AlOOH, can act as a component in a bimetallic catalyst system []. When combined with ethylene glycol stibium (EGSb), γ-AlOOH forms a compound catalyst that demonstrates synergistic effects in the polycondensation of poly(ethylene terephthalate-co-isophthalate) (PETI) []. This catalytic activity highlights the potential for aluminum subacetate derivatives in materials science and polymer chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

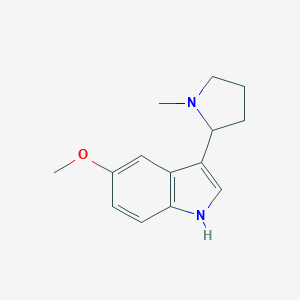
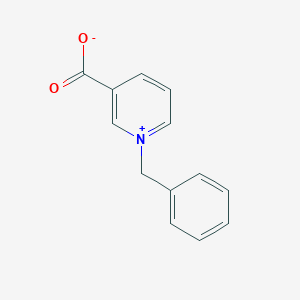

![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)

![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
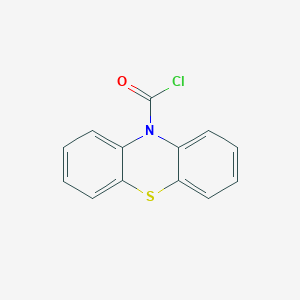
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)

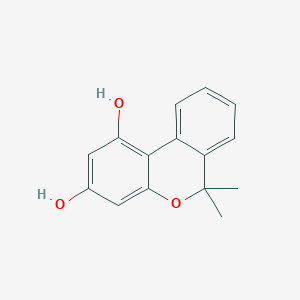

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
